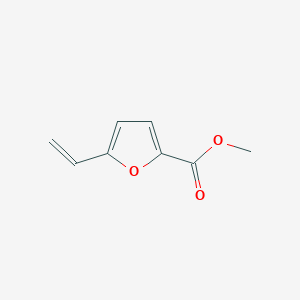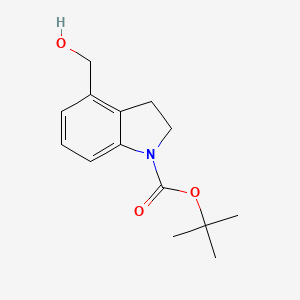
4-(3-bromofuran-2-yl)pyridine
Vue d'ensemble
Description
4-(3-Bromofuran-2-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a brominated furan moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromofuran-2-yl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs 3-bromofuran-2-boronic acid and 4-bromopyridine as starting materials. The reaction is catalyzed by palladium(0) complexes, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura cross-coupling reaction remains a scalable and efficient approach for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Bromofuran-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, with catalysts such as copper(I) iodide (CuI) and bases like potassium carbonate (K₂CO₃).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Furanone derivatives.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
4-(3-Bromofuran-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a lead compound in drug discovery programs aiming to develop new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-(3-bromofuran-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated furan moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
- 4-(2-Bromofuran-3-yl)pyridine
- 4-(5-Bromofuran-2-yl)pyridine
- 4-(3-Chlorofuran-2-yl)pyridine
Comparison: 4-(3-Bromofuran-2-yl)pyridine is unique due to the specific positioning of the bromine atom on the furan ring, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C9H6BrNO |
|---|---|
Poids moléculaire |
224.05 g/mol |
Nom IUPAC |
4-(3-bromofuran-2-yl)pyridine |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-6H |
Clé InChI |
AVHFXTWTHMHSNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=C(C=CO2)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethylcarbamate](/img/structure/B8653400.png)



![N-(2,6-dimethylphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B8653440.png)
![Ethanamine, 2-(diethylphosphino)-N-[2-(diethylphosphino)ethyl]-](/img/structure/B8653448.png)
![N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8653454.png)



![Pentanamide, N-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B8653482.png)
